molecular formula C16H20O8 B2494870 Oenanthoside A CAS No. 164124-62-3

Oenanthoside A

Cat. No.: B2494870
CAS No.: 164124-62-3
M. Wt: 340.328
InChI Key: WSBIGXWOOLUSSX-XYFZXANASA-N
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Description

This compound is characterized by its unique structure, 2,3-methylenedioxy-5-allylphenyl β-D-glucopyranoside . It is one of several glucosides found in this plant, which is known for its medicinal properties and use in traditional Asian cuisine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oenanthoside A involves the extraction of the compound from the methanolic extract of Oenanthe javanica. The process includes partitioning the extract into hexane, chloroform, butanol, and aqueous layers. The glycosidic constituents are then detected by thin-layer chromatography and compared with synthesized monoterpene glucosides .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly the Oenanthe javanica plant. The extraction process involves several chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Oenanthoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phenolic oxides, while reduction may yield alcohol derivatives .

Scientific Research Applications

Oenanthoside A has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of phenylpropanoid glucosides and their chemical properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Oenanthoside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Oenanthoside A is unique among phenylpropanoid glucosides due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(6-prop-2-enyl-1,3-benzodioxol-4-yl)oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O8/c1-2-3-8-4-9-15(22-7-21-9)10(5-8)23-16-14(20)13(19)12(18)11(6-17)24-16/h2,4-5,11-14,16-20H,1,3,6-7H2/t11-,12-,13+,14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBIGXWOOLUSSX-XYFZXANASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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